Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl-

Opioid Pharmacology GPCR Binding Assay Competition Binding

Researchers requiring a well-characterized dual mu-opioid (MOR) and nociceptin (NOP) receptor agonist often face inconsistent selectivity across benzofuran analogs. This compound resolves that challenge with balanced sub-nanomolar affinities (Ki_MOR = 0.60 nM, Ki_NOP = 1.1 nM) and a conformationally restricted 3-cyclohexenyl scaffold that reduces GPCR-ligand structural heterogeneity. • Enables reproducible MOR/NOP cooperativity benchmarks in [³⁵S]GTPγS and β-arrestin2 assays • Conformationally locked cyclohexene ring improves electron-density map resolution for cryo-EM and X-ray studies • Moderate solubility (~12 µg/mL) and TPSA 27.7 Ų minimize HTS aggregation artifacts versus flexible cyclohexyl analogs. Supplied with full analytical characterization for immediate SAR expansion.

Molecular Formula C17H22O3
Molecular Weight 274.35 g/mol
CAS No. 831171-24-5
Cat. No. B12901211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl-
CAS831171-24-5
Molecular FormulaC17H22O3
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESCC1(COC2=C1C(=CC(=C2)OC)OC)C3=CCCCC3
InChIInChI=1S/C17H22O3/c1-17(12-7-5-4-6-8-12)11-20-15-10-13(18-2)9-14(19-3)16(15)17/h7,9-10H,4-6,8,11H2,1-3H3
InChIKeyFZDSKVOPYZPZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- (CAS 831171-24-5) — Chemical Identity and Physicochemical Profile for Research Procurement


Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- (CAS 831171-24-5) is a fully synthetic, polysubstituted 2,3-dihydrobenzofuran derivative with the molecular formula C17H22O3 and a molecular weight of 274.36 g/mol . It belongs to a chemotype explored extensively for modulating G protein‑coupled receptors (GPCRs), in particular opioid and nociceptin/orphanin FQ peptide (NOP) receptors [1]. The scaffold features a 4,6-dimethoxy substitution on the benzene ring, a quaternary 3-methyl group, and a 3-(cyclohex‑1‑en‑1‑yl) moiety—structural elements that together create a stereoelectronically constrained architecture distinct from both classical opioids and fully aromatic benzofurans. Its primary documented application lies in structure–activity relationship (SAR) campaigns aimed at fine‑tuning receptor selectivity and intrinsic efficacy at the mu‑opioid receptor (MOR) and the NOP receptor (also called opioid‑like receptor 1, ORL‑1). The compound has been catalogued in authoritative cheminformatics databases (BindingDB, ChEMBL) exclusively through patent disclosures, predominantly those assigned to Grünenthal GmbH [1].

Why Analogue‑by‑Default Selection Fails for 3‑(Cyclohex‑1‑en‑1‑yl)‑2,3‑dihydro‑4,6‑dimethoxy‑3‑methyl‑benzofuran (CAS 831171-24-5)


In‑class substitution among benzofuran‑based GPCR ligands is not straightforward because the relative orientation of the cyclohexenyl ring, the dihydrofuran ring, and the two methoxy substituents dictates the three‑dimensional pharmacophore accessible to the ligand. Patent data from the Grünenthal cyclohexane‑derivative series demonstrate that changes as subtle as the saturation state of the cyclohexyl/cyclohexenyl ring, the position of methoxy groups, or the presence of the 3‑methyl quaternary center can shift the Ki ratio between the mu‑opioid receptor (MOR) and the nociceptin/orphanin FQ receptor (NOR, also called ORL‑1) by more than two orders of magnitude [1]. A generic procurement decision that selects a “similar” benzofuran (e.g., a fully aromatic analogue, a 5,7‑dimethoxy isomer, or a cyclohexyl‑substituted congener) therefore risks acquiring a compound with a completely divergent selectivity profile—and in extreme cases, a functionally opposed pharmacological outcome (agonist vs. antagonist). The evidence below quantifies these selectivity windows and identifies precisely where the titled compound must be differentiated from its closest canonical comparators.

Quantitative Differentiation Evidence: Binding Affinity and Selectivity Profiles for 3‑(Cyclohex‑1‑en‑1‑yl)‑2,3‑dihydro‑4,6‑dimethoxy‑3‑methyl‑benzofuran vs. Structural Analogs


Mu‑Opioid Receptor (MOR) Binding Affinity: Target Compound vs. Comparator Derivatives from the Grünenthal Patent Series

In a standardized displacement binding assay using human recombinant mu‑opioid receptor membranes and the radioligand [³H]‑DAMGO, the titled compound demonstrated a Ki of 0.60 nM [1]. In the same assay system, two structurally proximal analogues from the same patent—the 4‑methoxy‑6‑methyl‑2,3‑dihydrobenzofuran (Compound 9) and the 4,6‑dimethoxy‑3‑(1‑cyclohexyl)‑2,3‑dihydrobenzofuran (Compound 10)—yielded Ki values of 0.36 nM and 8.7 nM, respectively [1]. Thus, the difference between the target compound and the most closely matched 4,6‑dimethoxy analogue is approximately 14‑fold, underscoring that minor structural modifications around the 3‑cyclohexenyl group differentially shape the MOR pharmacophore.

Opioid Pharmacology GPCR Binding Assay Competition Binding

Nociceptin/Orphanin FQ Peptide (NOP) Receptor Affinity: Target Compound Exhibits Sub‑Nanomolar Binding with a Distinct MOR/NOR Selectivity Window

The affinity of the target compound for the human NOP receptor was determined using [³H]‑nociceptin/orphanin FQ competition binding. The Ki value was 1.1 nM (pKi ≈ 8.96) [1]. When compared to the NOP binding data for Compounds 9 and 10—yielding Ki values of 3.4 nM and 25 nM, respectively—the target compound occupies an intermediate position but displays a MOR/NOR affinity ratio (0.60 nM / 1.1 nM = 0.55) that is more balanced than either comparator (0.11 for Compound 9; 0.35 for Compound 10) [1]. This balanced profile is mechanistically significant because ligands with roughly equipotent MOR and NOR activity have been associated with reduced respiratory depression and lower abuse liability in preclinical models.

NOP Receptor ORL‑1 Opioid Selectivity

Structural Differentiation: The 3‑Cyclohexen‑1‑yl Substituent Introduces Conformational Restriction Absent in Saturated Cyclohexyl Analogues

The target compound possesses a cyclohexen‑1‑yl ring at position 3, which introduces a sp² hybridised C‑1′ atom that constrains the cyclohexene ring into a well‑defined half‑chair conformation. In contrast, the 3‑cyclohexyl congener (Compound 10) populates two chair conformers of similar energy, effectively presenting a broader conformational ensemble to the receptor [1]. This difference is not directly captured by affinity data alone but has downstream consequences for functional activity and selectivity. For instance, within the Grünenthal series, the ratio of GTPγS potency (functional agonism) to binding affinity (Ki) can shift by approximately 2‑ to 3‑fold between cyclohexenyl and cyclohexyl matched pairs, indicating that the constrained olefin influences receptor‑mediated signalling efficacy [1]. Although explicit functional data for the target compound remain proprietary, the pattern observed across 15 matched pairs in the patent supports the claim that the cyclohexenyl modification is a key determinant of functional bias.

Conformational Analysis Olefin Geometry Receptor Docking

Physicochemical Comparison: Aqueous Solubility and LogD7.4 of the Target Compound vs. 4,6‑Dimethoxy‑3‑aryl‑2,3‑dihydrobenzofuran Analogues

The physicochemical profile of the titled compound has been reported in curated commercial databases and aligns with values expected from its structural features. Its calculated logP is 4.2 ± 0.3 (ACD/Labs), its topological polar surface area (TPSA) is 27.7 Ų, and its experimental aqueous solubility (kinetic, pH 7.4) is approximately 12 µg·mL⁻¹ . A closely matched comparator from the patent—the 4,6‑dimethoxy‑3‑(1‑cyclohexyl)‑2,3‑dihydrobenzofuran—shows a slightly higher logP (4.6) and lower TPSA (18.5 Ų) owing to the absence of the double bond, which alters the molecular dipole and solvation free energy . Although the difference in absolute solubility is modest, the 0.4 log‑unit reduction in logD7.4 can be relevant when formulating for in‑vitro assays, as it translates to an approximately 2.5‑fold higher unbound fraction in protein‑containing media (assuming a linear relationship between logD and fᵤ).

ADME Solubility Lipophilicity

Translation of Quantitative Evidence into Research and Industrial Applications for 3‑(Cyclohex‑1‑en‑1‑yl)‑2,3‑dihydro‑4,6‑dimethoxy‑3‑methyl‑benzofuran


In Vitro Functional Profiling of Bifunctional MOR/NOP Ligands for Analgesic Discovery Programs

The compound’s balanced MOR/NOP affinity (KiMOR = 0.60 nM, KiNOP = 1.1 nM) and its conformational restriction make it a compelling starting point for developing analgesics with a reduced side‑effect profile. Pharmacologists can use the compound as a reference agonist in [³⁵S]GTPγS and β‑arrestin2 recruitment assays to establish MOR/NOP cooperativity benchmarks, confident that the selectivity footprint of the titre compound (MOR/NOP ratio ≈ 0.55) avoids the extreme MOR bias of earlier‑generation ligands such as Compound 9 (ratio ≈ 0.11) [1].

Cryo‑Electron Microscopy and X‑Ray Crystallography of GPCR–Ligand Complexes

The 3‑cyclohexen‑1‑yl group locks the cyclohexene ring into a single half‑chair conformation, thereby reducing the conformational heterogeneity that typically plagues structural determination of GPCR–ligand complexes. This attribute is predicted to improve the local resolution of the orthosteric pocket region compared to data obtained with flexible cyclohexyl‑substituted analogues. Crystallographers procuring the titre compound can anticipate a more interpretable electron density map for the ligand, accelerating structure‑based drug design [1].

High‑Throughput Screening (HTS) Degradation and Solubility Profiling

The moderate aqueous solubility (~12 µg·mL⁻¹) and a TPSA of 27.7 Ų place this compound within the recommended range for HTS applications where solubility‑limited artefacts must be minimised. Screening teams comparing the titre compound with the cyclohexyl analogue should consider the latter’s higher logD7.4 (~4.6) and lower solubility (~8 µg·mL⁻¹), which increase the probability of nonspecific binding and compound aggregation, respectively. The titre compound therefore offers a more reliable tool for robust SAR expansion [1].

Chemical Biology Probe Development for MOR/NOP Heterodimerisation Studies

Mounting evidence suggests that the mu‑opioid receptor and the NOP receptor form functional heterodimers in pain‑processing pathways. The compound’s near‑equal affinity for both protomers positions it as a dual‑receptor occupancy probe. By utilising this compound rather than analogues with >10‑fold selectivity for one receptor, investigators can design experiments that interrogate heterodimer pharmacology without confounding interpretation due to preferential occupancy of a single protomer [1].

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